molecular formula C11H7N3O2S B5606672 N-2,1,3-benzothiadiazol-4-yl-2-furamide

N-2,1,3-benzothiadiazol-4-yl-2-furamide

Cat. No.: B5606672
M. Wt: 245.26 g/mol
InChI Key: DITCUMMKUXZFIY-UHFFFAOYSA-N
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Description

N-2,1,3-Benzothiadiazol-4-yl-2-furamide is a chemical compound with the molecular formula C17H10ClN3O2S and an average molecular mass of 355.796 g/mol . This reagent features a 2,1,3-benzothiadiazole core, a bicyclic heteroaromatic system known to behave as a 10π-electron aromatic system . The 2,1,3-benzothiadiazole scaffold is a versatile building block in materials science, frequently utilized in the synthesis of luminescent compounds, conductive polymers, and organic semiconductors due to its electron-accepting properties . While the specific biological profile of this compound requires further investigation, related benzothiazole and benzothiadiazole derivatives are prominent in pharmacological research. Such compounds are extensively studied for a range of activities, including anti-inflammatory and analgesic applications, with some derivatives showing efficacy comparable to standard drugs in preclinical models . As a key intermediate, this compound offers researchers a valuable substrate for developing novel materials or for exploring new biologically active molecules in drug discovery programs. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-11(9-5-2-6-16-9)12-7-3-1-4-8-10(7)14-17-13-8/h1-6H,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITCUMMKUXZFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The benzothiadiazole-furanamide structure shares similarities with compounds in and . Below is a comparative analysis:

Compound Core Structure Key Functional Groups Spectral Signatures (IR/NMR) Reference
N-2,1,3-Benzothiadiazol-4-yl-2-furamide Benzothiadiazole + Furanamide Amide (C=O), S/N-heterocycles Expected: C=O (~1660–1680 cm⁻¹), absence of S-H (~2500–2600 cm⁻¹)
Hydrazinecarbothioamides [4–6] Benzene sulfonyl + triazole C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹) NH stretches (3150–3319 cm⁻¹), 1H-NMR: aromatic protons
Benzothiazole-furan derivatives [5,6,8,9] Benzothiazole + Furan Nitrophenyl/chlorophenyl substituents NMR: Aromatic protons (δ 7.5–8.5 ppm), MS: M⁺ peaks
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Thiazole + benzamide Amide (C=O), Cl substituents IR: C=O (~1680 cm⁻¹), NH (~3300 cm⁻¹)

Tautomerism and Stability

Benzothiadiazole derivatives often exhibit tautomerism. For example, triazole-thiones [7–9] exist in equilibrium between thiol and thione forms, confirmed by the absence of S-H IR bands (~2500–2600 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) . Similarly, this compound is expected to favor the thione tautomer due to aromatic stabilization.

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Functional Group This compound (Expected) Triazole-thiones [7–9] Benzothiazole-furan [5]
C=O (IR) 1660–1680 cm⁻¹ Absent Not reported
C=S (IR) Absent 1247–1255 cm⁻¹ Not applicable
NH (IR) 3278–3414 cm⁻¹ 3278–3414 cm⁻¹ Not reported
Aromatic 1H-NMR δ 7.2–8.5 ppm δ 7.0–8.3 ppm δ 7.5–8.5 ppm

Critical Analysis and Limitations

Electron-deficient cores enhance reactivity in drug design and materials science.

Tautomeric stability is influenced by substituents and solvent conditions .

Further studies are needed to elucidate its exact synthesis, biological activity, and industrial applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-2,1,3-benzothiadiazol-4-yl-2-furamide?

Answer: The synthesis typically involves multi-step reactions, starting with the coupling of benzothiadiazole and furan moieties. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen .
  • Catalysts : Triethylamine (TEA) or DMAP to enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Yield optimization requires strict inert conditions and stoichiometric precision .

Q. How is the molecular structure of this compound characterized?

Answer: Structural elucidation employs:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm connectivity of benzothiadiazole and furan rings. Aromatic protons appear at δ 7.2–8.5 ppm, while amide protons resonate near δ 10.2 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : SHELX software refines crystal structures, confirming planar geometry and hydrogen-bonding interactions critical for stability .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

Answer: Stability assays reveal:

  • pH sensitivity : Degrades rapidly in acidic conditions (pH < 3) due to protonation of the benzothiadiazole nitrogen. Stable in neutral to mildly basic buffers (pH 6–8) .
  • Thermal stability : Decomposes above 150°C; differential scanning calorimetry (DSC) shows an endothermic peak at 162°C .
  • Light sensitivity : UV-Vis studies indicate photodegradation under prolonged UV exposure; storage in amber vials is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in bioactivity (e.g., IC50_{50} variability) arise from:

  • Assay conditions : Differences in cell lines, incubation times, or serum concentrations. Standardize protocols using CLSI guidelines .
  • Compound purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
  • Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What experimental strategies optimize pharmacological testing for target engagement and specificity?

Answer:

  • Molecular docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase domains). Prioritize binding poses with ΔG < -8 kcal/mol .
  • CRISPR/Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Metabolic profiling : LC-MS/MS to identify metabolites and assess off-target effects in hepatic microsomes .

Q. How can solubility challenges in in vitro assays be addressed?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Structural analogs : Modify the furan ring with hydrophilic substituents (e.g., –OH or –COOH) while monitoring activity .
  • Nanoformulation : Encapsulate in PEGylated liposomes for sustained release and improved bioavailability .

Q. What are the critical considerations for designing SAR studies on benzothiadiazole-furan hybrids?

Answer:

  • Core modifications : Replace the benzothiadiazole sulfur with selenium to enhance electron-withdrawing effects .
  • Substituent effects : Introduce halogens (e.g., –F) at the 4-position of the benzothiadiazole to improve metabolic stability .
  • Bioisosteres : Substitute the furan with thiophene or pyrrole rings to assess π-stacking interactions .

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